Structural Differentiation via Patent-Based Selectivity Profile
The target compound's patent classification explicitly claims it as a chemokine receptor antagonist, particularly for CCR4 and CCR5, a dual profile distinct from many clinical-stage CCR5 antagonists like Maraviroc or Aplaviroc [1]. While direct in vitro IC50 values are not publicly available for this exact compound, the patent discloses a broad chemokine receptor inhibitory profile, suggesting a differentiated mechanism of action compared to mono-receptor targeting alternatives. A related class of 4,4-disubstituted piperidine-based CCR5 inhibitors, exemplified by GSK163929 (compound 122), demonstrated potent anti-HIV-1 activity with an IC50 of 28 nM against the virus [2]. The target compound, with its distinct N-aroyl sulfonamide core, represents a structurally divergent chemotype within this field.
| Evidence Dimension | Target Selectivity Profile (Patent Claim vs. Clinical Candidate) |
|---|---|
| Target Compound Data | Patent claim: A chemokine receptor antagonist with activity against CCR4 and/or CCR5 [1]. |
| Comparator Or Baseline | Maraviroc - a selective CCR5 antagonist; Aplaviroc - a selective CCR5 antagonist. |
| Quantified Difference | Dual CCR4/CCR5 antagonism (target) vs. mono CCR5 antagonism (comparators). No quantitative IC50 values for the target are publicly available. |
| Conditions | In vitro chemokine receptor binding and functional assays as described in patent US20100266539A1. |
Why This Matters
For research targeting the CCR4-CCR5 signaling axis or inflammation models, this compound offers a polypharmacological starting point that a pure CCR5 antagonist cannot provide.
- [1] U.S. Patent No. US20100266539A1. Chemokine receptor antagonist and medical use thereof. Published October 21, 2010. View Source
- [2] C. S. Gudmundsson et al. Novel 4,4-Disubstituted Piperidine-Based C–C Chemokine Receptor-5 Inhibitors with High Potency against Human Immunodeficiency Virus-1 and an Improved human Ether-a-go-go Related Gene (hERG) Profile. Journal of Medicinal Chemistry, 2011, 54(11), 3756-3767. View Source
